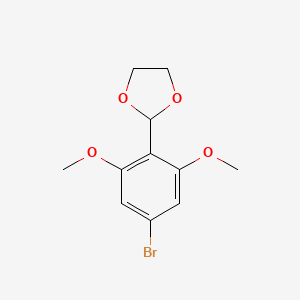

2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane, also known as 4-bromo-2,6-dimethoxyphenyl dioxolane or BDO, is a heterocyclic compound containing a five-membered ring of three carbon atoms, one oxygen atom, and one bromine atom. It is a colorless liquid with a faint sweet odor and a boiling point of approximately 186°C. BDO is an important intermediate in the synthesis of various organic compounds, as well as a useful reagent in research.

Wissenschaftliche Forschungsanwendungen

BDO has been widely used as a reagent in various scientific research applications, such as organic synthesis, catalysis, and drug discovery. For example, it has been used as a reagent in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. Additionally, BDO has been used as a catalyst in the synthesis of heterocyclic compounds, as well as for the preparation of transition metal complexes. Finally, BDO has been used as a reagent in the discovery of new drugs, as it can be used to modify existing drugs to increase their efficacy.

Wirkmechanismus

The mechanism of action of BDO is not fully understood, but it is believed to involve the formation of an intermediate complex between the BDO and the substrate. This intermediate complex is then broken down to form the desired product. Additionally, it is believed that BDO may act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. This property is thought to be responsible for the catalytic properties of BDO.

Biochemical and Physiological Effects

The biochemical and physiological effects of BDO are largely unknown. However, studies have shown that BDO is non-toxic and does not cause any adverse effects when used in laboratory experiments. Additionally, BDO has been shown to be a potent inhibitor of certain enzymes, suggesting that it may have potential therapeutic applications.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using BDO in laboratory experiments is its low cost and availability. Additionally, BDO is relatively stable and can be stored for long periods of time. However, it is important to note that BDO should be handled with care, as it can be toxic if inhaled or ingested. Additionally, BDO is a flammable liquid and should be stored away from sources of ignition.

Zukünftige Richtungen

In the future, BDO could be used in the development of new pharmaceuticals and other organic compounds. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications. Additionally, further research is needed to determine the optimal conditions for the synthesis of BDO and its derivatives. Finally, further research is needed to determine the safety and efficacy of BDO in various laboratory experiments.

Synthesemethoden

The synthesis of BDO is typically achieved via a two-step reaction. The first step involves the reaction of 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolanedimethoxyphenol (BDMP) with a base such as sodium hydroxide or potassium hydroxide, resulting in the formation of 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolanedimethoxybenzaldehyde (BDMA). The second step involves the reaction of BDMA with a dioxolane reagent, such as ethylene glycol, resulting in the formation of BDO.

Eigenschaften

IUPAC Name |

2-(4-bromo-2,6-dimethoxyphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-13-8-5-7(12)6-9(14-2)10(8)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNFGIKFEUJCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C2OCCO2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.